Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate
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Overview
Description
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate is an organic compound with the molecular formula C9H9BO4 It is a derivative of oxaborole, a class of compounds known for their unique boron-containing heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate can be synthesized through the reaction of benzoic acid derivatives with boronic acids or boronates under specific conditions. The reaction typically involves the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Quality control measures, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boron atom can participate in substitution reactions, where other groups replace the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Medicine: It is being investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can inhibit the activity of these molecules, leading to various biological effects. The compound’s ability to form stable complexes with biological targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
Uniqueness
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature enhances its solubility and reactivity compared to other similar compounds. Additionally, its ability to form stable complexes with biological targets sets it apart from other boron-containing compounds .
Biological Activity
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate (CAS No. 1268335-28-9) is a compound belonging to the class of organoboron compounds, which have garnered attention for their diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₉H₉BO₄
- Molecular Weight : 191.98 g/mol
- IUPAC Name : 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylic acid
- CAS Number : 1268335-28-9
The biological activity of this compound primarily involves its interaction with bacterial and parasitic targets. Organoboron compounds have been shown to inhibit specific enzymes critical for the survival of pathogens.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For example:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.02–0.05 μg/mL against Mtb H37Rv, indicating potent antibacterial activity .
The mechanism involves the inhibition of Mtb LeuRS (leucyl-tRNA synthetase), a vital enzyme for protein synthesis in bacteria. Inhibitory concentrations (IC50) were reported as low as 0.64 μM for this target .
Study on Antibacterial Efficacy
In a comparative study involving several organoboron compounds:
- Compound Tested : this compound
- Results : Showed significant bactericidal activity against Mtb with no cytotoxic effects on human cells at therapeutic concentrations .
Table 1: Biological Activity Summary of this compound
Activity Type | Target Pathogen | MIC (μg/mL) | IC50 (μM) |
---|---|---|---|
Antibacterial | Mycobacterium tuberculosis | 0.02–0.05 | 0.64 |
Antiparasitic | Trypanosoma brucei | Not reported | Not reported |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its half-life and metabolic pathways are crucial for understanding its efficacy and safety in clinical settings.
Toxicology Studies
Preliminary toxicology studies indicate that the compound does not exhibit significant cytotoxicity at therapeutic doses. This is particularly important for its potential use in treating infections without adverse effects on human cells .
Properties
Molecular Formula |
C9H9BO4 |
---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
methyl 1-hydroxy-3H-2,1-benzoxaborole-7-carboxylate |
InChI |
InChI=1S/C9H9BO4/c1-13-9(11)7-4-2-3-6-5-14-10(12)8(6)7/h2-4,12H,5H2,1H3 |
InChI Key |
KDWMNIUPUABYMG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2C(=O)OC)O |
Origin of Product |
United States |
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